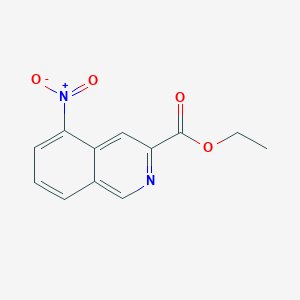
Ethyl 5-nitroisoquinoline-3-carboxylate
説明
Ethyl 5-nitroisoquinoline-3-carboxylate (ENIC) is a chemical compound with the molecular formula C12H10N2O4 .
Synthesis Analysis
The synthesis of Ethyl 5-nitroisoquinoline-3-carboxylate involves several steps. A new approach for the synthesis of Ethyl Substituted Isoquinoline-3-Carboxylate has been reported . The detailed synthesis process is not available in the search results.Molecular Structure Analysis
The molecular structure of Ethyl 5-nitroisoquinoline-3-carboxylate is characterized by its molecular formula C12H10N2O4 . The detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
Ethyl 5-nitroisoquinoline-3-carboxylate has a molecular weight of 246.22 g/mol . The detailed physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis of Substituted 3-Aminoquinolines
A novel synthetic route was developed to synthesize substituted 3-aminoquinoline carboxylic acid derivatives starting from nitroarenes and protected ethyl aminocrotonate. This method efficiently produces 3-aminoquinolines diversely substituted in the benzo-fused ring under relatively mild conditions, showcasing the versatility of ethyl nitroisoquinoline derivatives in heterocyclic chemistry (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Theoretical and Spectroscopic Studies
Ethyl 4-oxoquinoline-3-carboxylate derivatives, including the nitro-substituted variants, were subjected to a comprehensive theoretical and spectroscopic analysis. This research aimed to identify the most probable oxo- and hydroxy-tautomeric forms and understand the molecular structures and electronic transitions of these compounds. The study offers insights into the behavior of ethyl nitroisoquinoline derivatives in different solvents and under photoinduced reduction conditions, contributing to the understanding of their biological activities (Rimarčík et al., 2011).
Antifungal Activity and Heterocycle Synthesis
Direct interaction of ethyl nitroisoquinoline derivatives with salicylaldehyde oxyanion led to the synthesis of novel compounds with demonstrated antifungal activity against C. albicans. This research highlights the potential of ethyl nitroisoquinoline derivatives in developing new antifungal agents and exploring their biological applications (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelter, 2013).
Development of Fluorescent Dipoles
Ethyl nitroisoquinoline derivatives were utilized in the preparation of mesomeric betaines, acting as fluorescent dipoles. These compounds exhibit fluorescence properties due to their cross-conjugated system structure, where the HOMO is primarily located in the carboxylate group. This study contributes to the field of materials science by offering a method to develop novel fluorescent materials for various applications (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Porphyrin Arrays Development
Ethyl nitroisoquinoline derivatives were used to synthesize porphyrins with fused isoquinoline and quinoline units. These compounds are promising for further functionalization and development of porphyrin arrays, potentially leading to applications in molecular recognition and sensor technology (Lash & Gandhi, 2000).
特性
IUPAC Name |
ethyl 5-nitroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10-6-9-8(7-13-10)4-3-5-11(9)14(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBVUYNXZRAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-nitroisoquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



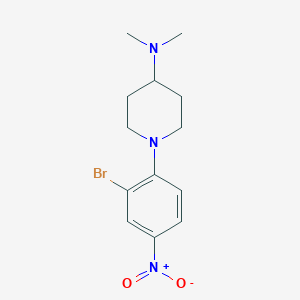
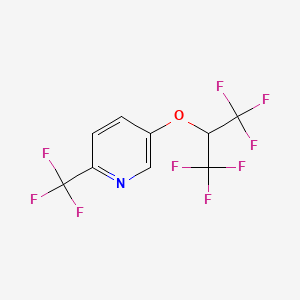
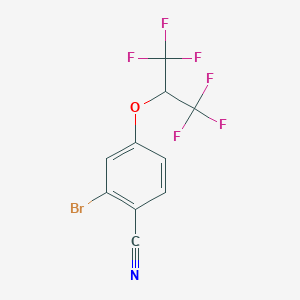
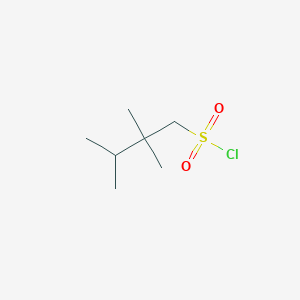
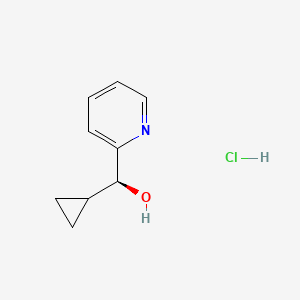

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
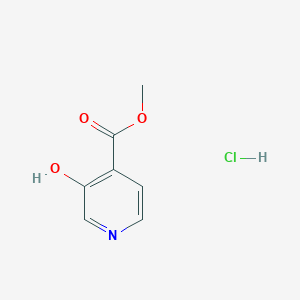
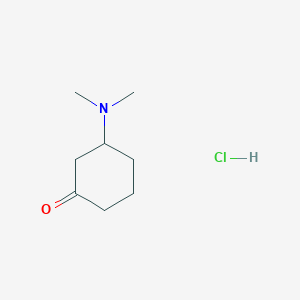
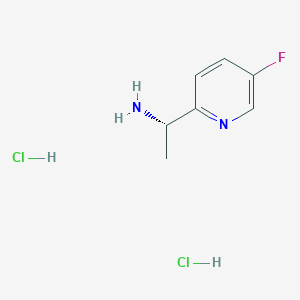
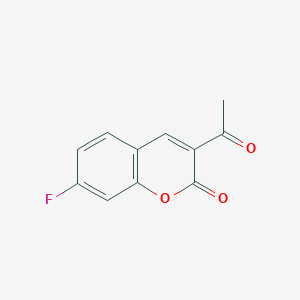
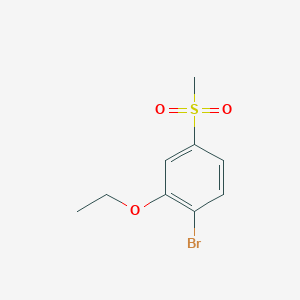
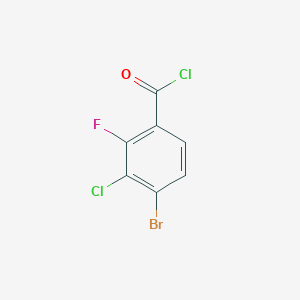
![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)